[3H]BIMU-1: endo-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazole-1-carboxamide hydrochloride. This compound exhibits high affinity for both 5-HT3 and 5-HT4 receptors. []
BIMU-8: endo-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dihydro-(1-methyl)ethyl-2-oxo-1H-benzimidazole-1-carboxamide hydrochloride. This compound is a full agonist of 5-HT4 receptors. []
DAU 6215: N-(endo-8-methyl-8-azabicyclo[3.2.1.]oct-3-yl)-2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide hydrochloride. This compound is a potent and selective antagonist of 5-HT3 receptors. [, , ]
MDL 72222: 8-methyl-8-azabicyclo[3.2.1]oct-3yl 3,5-dicholorobenzoate. This compound is a 5-HT3 receptor antagonist. [, ]
Y-25130: N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride. This compound shows high affinity and competitive binding to 5-HT3 receptors. []
Mechanism of Action
5-HT3 receptor antagonists: Compounds like DAU 6215, MDL 72222, and Y-25130 bind to the 5-HT3 receptor and prevent the binding of serotonin. This blocks the activation of the receptor and its downstream signaling pathways. [, , , , , ]
5-HT4 receptor agonists: BIMU-8 binds to the 5-HT4 receptor and activates it, mimicking the effects of serotonin. []
Applications
Investigating the role of 5-HT3 receptors in anxiety: DAU 6215 has been shown to reduce aversion to a brightly lit environment in the light/dark exploratory test in mice and naloxone-induced place aversion in rats, suggesting a role for 5-HT3 receptors in anxiety. []
Studying the role of 5-HT3 receptors in neurotoxicity: MDL 72222 and Y 25130 have been found to reduce beta-amyloid protein (25–35)-induced neurotoxicity in cultured rat cortical neurons, potentially by blocking the activation of 5-HT3 receptors and downstream events like calcium influx, glutamate release, and caspase-3 activation. []
Characterizing 5-HT4 receptor subtypes: The pharmacological profile of BIMU-8 in piglet right atrium has been used to characterize the 5-HT4 receptor subtype mediating tachycardia in this tissue. []
Developing imaging agents for dopamine transporters: [99mTc]TRODAT-1, a technetium complex with a 8-methyl-8-azabicyclo[3.2.1]octane core, has been investigated as an imaging agent for dopamine transporters in the brain. []
E3620 is a novel benzamide gastroprokinetic agent. Its three-dimensional molecular structure was analyzed using X-ray crystallography to understand the incorporation of water into its crystal lattice. This information is crucial for developing formulations with optimal pharmaceutical properties, as the water content can influence a drug's physical and thermodynamic properties, stability, dissolution rate, and bioavailability.
E3620 shares the 8-methyl-8-azabicyclo[3.2.1]octane core structure with N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)-4-biphenylcarboxamide hydrochloride. The major difference lies in the amide substituent and the presence of a double bond at the 2-position in the main compound.
873140 is a potent noncompetitive allosteric antagonist of the CCR5 receptor with potent antiviral effects for HIV-1. Its mechanism of action was compared with four other noncompetitive allosteric antagonists of CCR5: Sch-C, Sch-D, UK-427,857, and TAK779.
Relevance:
Although not directly structurally related, 873140 is included in this list because its CCR5 antagonism is compared with UK-427,857, which features a tropane skeleton similar to N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)-4-biphenylcarboxamide hydrochloride. This comparison highlights the potential for structurally diverse compounds to target the same receptor, suggesting a shared pharmacophore element that could be investigated further.
UK-427,857 is a novel CCR5 antagonist under investigation for treating HIV infection. Studies have explored its pharmacokinetic and metabolism profiles in different species, revealing species-dependent absorption and elimination patterns. Its poor membrane permeability is attributed to its physicochemical properties and interaction with P-glycoprotein, a transporter protein that effluxes drugs from cells.
UK-427,857 features a 8-azabicyclo[3.2.1]octane core structure similar to N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)-4-biphenylcarboxamide hydrochloride. This structural similarity suggests a potential common binding site on the CCR5 receptor and highlights the importance of the azabicyclooctane moiety in CCR5 antagonism.
BIMU-8 is a selective 5-HT4 receptor agonist. [, , , ] It has been used to investigate the role of 5-HT4 receptors in various physiological processes, such as the regulation of heart rate in the piglet isolated right atrium.
Relevance:
BIMU-8 shares the 8-methyl-8-azabicyclo[3.2.1]octane core with N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)-4-biphenylcarboxamide hydrochloride. [, , , ] The difference lies in the presence of a double bond at the 2-position in the main compound and the benzimidazolone substituent in BIMU-8. This highlights the importance of the tropane skeleton in binding to both 5-HT4 and potentially other targets like the sigma-2 receptor.
[99mTc]TRODAT-1 is a radiolabeled imaging agent used to visualize dopamine transporters in the central nervous system. Its structure includes several chiral centers, leading to the formation of different diastereomers. Two major diastereomers, peak A (2A) and peak B (2B), were separated using HPLC and their biodistribution and binding affinities were evaluated.
DAU 6215 is a selective 5-HT3 receptor antagonist. [, , , ] It has shown promising activity in animal models of anxiety and cognitive enhancement. [, ] Its pharmacological profile and lack of significant affinity for other neurotransmitter receptors suggest potential therapeutic applications in central nervous system disorders.
Relevance:
DAU 6215 shares the 8-methyl-8-azabicyclo[3.2.1]octane core structure with N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)-4-biphenylcarboxamide hydrochloride. [, , , ] The key difference lies in the presence of a double bond at the 2-position in the main compound and the benzimidazolone substituent in DAU 6215.
[3H]BIMU-1 is a radiolabeled benzimidazolone with high affinity for both 5-HT3 and 5-HT4 receptors. Studies in NG-108 cells and guinea pig hippocampus revealed that it selectively labels sigma-2 binding sites in the guinea pig hippocampus. This suggests a potential overlap in binding sites between 5-HT3, 5-HT4, and sigma-2 receptors, which could be explored further for developing new therapeutic agents.
Relevance:
[3H]BIMU-1 shares the 8-methyl-8-azabicyclo[3.2.1]octane core with N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)-4-biphenylcarboxamide hydrochloride, differing in the presence of a double bond at the 2-position and the benzimidazolone substituent. Notably, it has a higher affinity for sigma-2 sites than sigma-1 sites.
Y-25130 is a high-affinity 5-HT3 receptor antagonist. [, , ] Studies in rat cortical neurons have shown that it exhibits neuroprotective effects against beta-amyloid protein (25–35)-induced neurotoxicity. Its mechanism of action involves blocking the activation of 5-HT3 receptors, which leads to a reduction in intracellular calcium concentration, glutamate release, reactive oxygen species generation, and caspase-3 activity.
Relevance:
Y-25130 belongs to the azabicycloalkane class of 5-HT3 receptor antagonists like N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)-4-biphenylcarboxamide hydrochloride. [, , ] Both compounds feature an azabicyclic core, although Y-25130 has a 1-azabicyclo[2.2.2]octane moiety while the main compound has an 8-methyl-8-azabicyclo[3.2.1]octane moiety.
LY277359 is a 5-HT3 receptor antagonist. Its in vivo 5-HT3 receptor blocking activity was investigated and compared to other 5-HT3 receptor antagonists in anesthetized rats. This study revealed that LY277359 is a potent inhibitor of the von Bezold-Jarisch reflex, a physiological response mediated by 5-HT3 receptors.
Relevance:
LY277359 shares the 8-methyl-8-azabicyclo[3.2.1]octane core with N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)-4-biphenylcarboxamide hydrochloride. The main difference lies in the presence of a double bond at the 2-position in the main compound and the substituted benzofurancarboxamide moiety in LY277359. This structural similarity highlights the importance of the 8-methyl-8-azabicyclo[3.2.1]octane core in binding to 5-HT3 receptors.
BIMU-1 is a potent 5-HT4 receptor antagonist. It has been shown to label sigma-1 binding sites in guinea pig brain but not sigma-2 sites. This selective binding to sigma-1 sites suggests a potential role for BIMU-1 in exploring the functions of sigma-1 receptors and their involvement in various physiological processes.
BIMU-1 shares the 8-methyl-8-azabicyclo[3.2.1]octane core structure with N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)-4-biphenylcarboxamide hydrochloride. The difference lies in the presence of a double bond at the 2-position in the main compound and the benzimidazolone substituent in BIMU-1.
Compound 24 is a potent serotonin-3 (5-HT3) receptor antagonist. Structure-activity relationship studies revealed that the (2S)-methyl group on the dihydrobenzofuran ring significantly contributes to the compound's high affinity for 5-HT3 receptors.
Relevance:
Compound 24 shares the azabicycloalkane class of 5-HT3 receptor antagonists with N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)-4-biphenylcarboxamide hydrochloride. While compound 24 contains a 1-azabicyclo[2.2.2]octane moiety, the main compound features an 8-methyl-8-azabicyclo[3.2.1]octane moiety. The presence of a chlorine substituent on the aromatic ring is another common feature.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.